5-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde is an aromatic aldehyde with a molecular formula of C15H14O2. This compound is characterized by the presence of a benzaldehyde group substituted with a methyl group and a 2-methylbenzyl ether group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde typically involves the reaction of 5-methylsalicylaldehyde with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products Formed
Oxidation: 5-Methyl-2-((2-methylbenzyl)oxy)benzoic acid.
Reduction: 5-Methyl-2-((2-methylbenzyl)oxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves the modulation of cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-((2-methylbenzyl)oxy)benzaldehyde
- 5-Methoxy-2-((2-methylbenzyl)oxy)benzaldehyde
- 2-((2-Methylbenzyl)oxy)benzaldehyde
Uniqueness
5-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H16O2 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
5-methyl-2-[(2-methylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C16H16O2/c1-12-7-8-16(15(9-12)10-17)18-11-14-6-4-3-5-13(14)2/h3-10H,11H2,1-2H3 |
InChI Key |
OZJPWEOITKMKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.